molecular formula C17H14 B12547028 2-(1-Phenylethenyl)-1H-indene CAS No. 670256-57-2

2-(1-Phenylethenyl)-1H-indene

Cat. No.: B12547028
CAS No.: 670256-57-2
M. Wt: 218.29 g/mol
InChI Key: RAQMQRROXUZNQZ-UHFFFAOYSA-N
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Description

2-(1-Phenylethenyl)-1H-indene is an organic compound with a unique structure that combines an indene ring with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethenyl)-1H-indene typically involves the reaction of indene with phenylacetylene under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high efficiency. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as column chromatography, can further improve the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethenyl)-1H-indene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the phenylethenyl group to a single bond, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

2-(1-Phenylethenyl)-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(1-Phenylethenyl)-1H-indene exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The pathways involved may include electron transfer, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanol: An organic compound with a similar phenyl group but different functional groups.

    1,1-Diphenylethylene: Another compound with a phenylethenyl group but different structural arrangement.

    2-(2-Acyl-1-phenylethenyl)-5-phenylpyrrole: A compound with a similar phenylethenyl group but different core structure.

Uniqueness

2-(1-Phenylethenyl)-1H-indene is unique due to its combination of an indene ring with a phenylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.

Properties

CAS No.

670256-57-2

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

2-(1-phenylethenyl)-1H-indene

InChI

InChI=1S/C17H14/c1-13(14-7-3-2-4-8-14)17-11-15-9-5-6-10-16(15)12-17/h2-11H,1,12H2

InChI Key

RAQMQRROXUZNQZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC2=CC=CC=C2C1)C3=CC=CC=C3

Origin of Product

United States

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